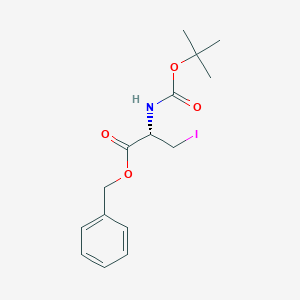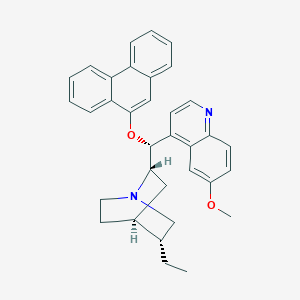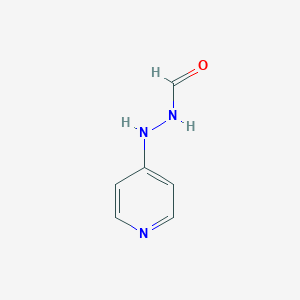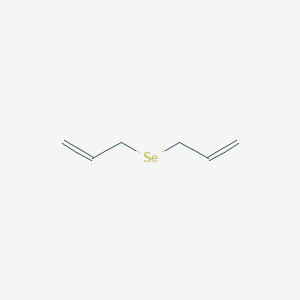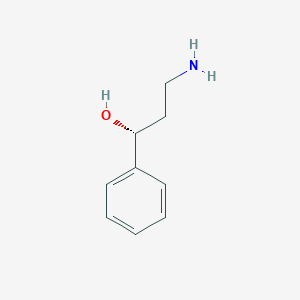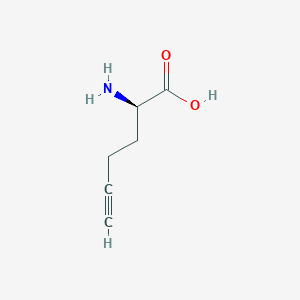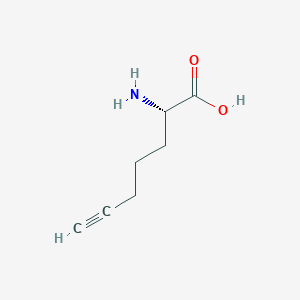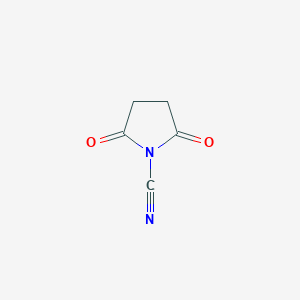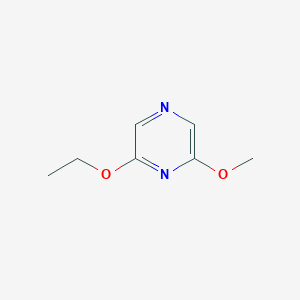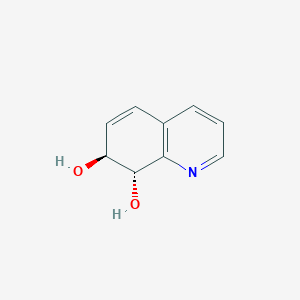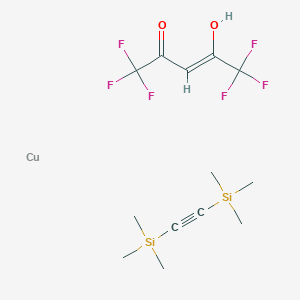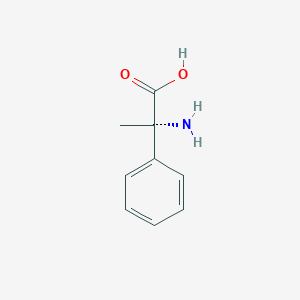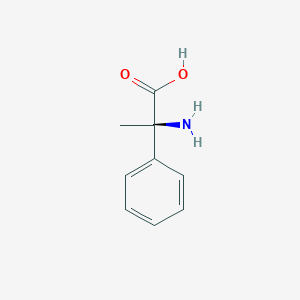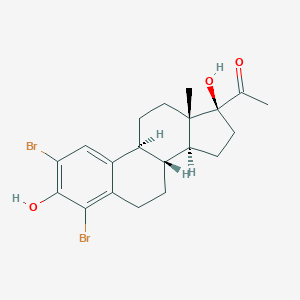
2,4-Dibromo-17-acetylestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-17-acetylestradiol (DBAE) is a synthetic estrogen compound that has been used in scientific research for several decades. It is a potent estrogen receptor agonist that has been studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
2,4-Dibromo-17-acetylestradiol acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues and activating downstream signaling pathways. This leads to the transcription of estrogen-responsive genes and the modulation of various physiological and biochemical processes.
Efectos Bioquímicos Y Fisiológicos
2,4-Dibromo-17-acetylestradiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro and in vivo, and to promote bone formation and inhibit bone resorption. 2,4-Dibromo-17-acetylestradiol has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease. Additionally, 2,4-Dibromo-17-acetylestradiol has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dibromo-17-acetylestradiol in lab experiments is that it is a potent estrogen receptor agonist, allowing for the investigation of the effects of estrogen on various physiological and biochemical processes. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous estrogen.
Direcciones Futuras
There are several future directions for research on 2,4-Dibromo-17-acetylestradiol. One area of interest is the development of new estrogen receptor agonists that have improved selectivity and reduced side effects. Additionally, there is a need for further research on the effects of 2,4-Dibromo-17-acetylestradiol on various physiological and biochemical processes, including its effects on the immune system and inflammation. Finally, there is a need for further research on the potential therapeutic applications of 2,4-Dibromo-17-acetylestradiol in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4-Dibromo-17-acetylestradiol is a synthetic estrogen compound that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is a potent estrogen receptor agonist that has been studied for its effects on breast cancer, bone metabolism, cardiovascular disease, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2,4-Dibromo-17-acetylestradiol remains a valuable tool for investigating the role of estrogen in various physiological and biochemical processes.
Métodos De Síntesis
2,4-Dibromo-17-acetylestradiol is synthesized by the bromination of estradiol at the 2 and 4 positions, followed by acetylation at the 17 position. The reaction is carried out using a mixture of acetic acid and acetic anhydride, with hydrobromic acid as the brominating agent. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2,4-Dibromo-17-acetylestradiol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is commonly used as a tool to investigate the role of estrogen in breast cancer, bone metabolism, and cardiovascular disease. 2,4-Dibromo-17-acetylestradiol has also been used to study the effects of estrogen on the brain and nervous system.
Propiedades
Número CAS |
137548-56-2 |
|---|---|
Nombre del producto |
2,4-Dibromo-17-acetylestradiol |
Fórmula molecular |
C20H24Br2O3 |
Peso molecular |
472.2 g/mol |
Nombre IUPAC |
1-[(8R,9S,13S,14S,17S)-2,4-dibromo-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C20H24Br2O3/c1-10(23)20(25)8-6-15-12-3-4-13-14(9-16(21)18(24)17(13)22)11(12)5-7-19(15,20)2/h9,11-12,15,24-25H,3-8H2,1-2H3/t11-,12+,15-,19-,20+/m0/s1 |
Clave InChI |
CSLSXWGARNSDCM-XXAPIKHISA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Sinónimos |
2,4-DBAES 2,4-dibromo-17-acetylestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




